An In-Depth Technical Guide to 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide (IMes)
An In-Depth Technical Guide to 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide (IMes)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide, commonly known by its acronym IMes , is a crystalline white to off-white solid that has emerged as a cornerstone N-heterocyclic carbene (NHC) in the field of organometallic chemistry and catalysis.[1][2] Its robust steric shielding, provided by the two bulky mesityl groups, coupled with its strong σ-donating electronic properties, imparts exceptional stability and reactivity to its metal complexes. This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of IMes, with a particular focus on its application in catalysis, offering valuable insights for researchers and professionals in chemistry and drug development.
Introduction: The Rise of a Sterically Demanding N-Heterocyclic Carbene
N-heterocyclic carbenes have revolutionized the landscape of catalysis, largely supplanting traditional phosphine ligands in a multitude of transformations. Among the diverse family of NHCs, IMes stands out for its exceptional steric bulk and strong electron-donating nature.[1] These characteristics are directly attributable to the two 2,4,6-trimethylphenyl (mesityl) substituents attached to the nitrogen atoms of the imidazole ring. This unique architecture not only ensures high thermal stability and resistance to decomposition but also promotes high catalytic activity and selectivity in a wide array of chemical reactions. IMes is particularly renowned for its efficacy in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in ruthenium-based olefin metathesis.[3][4]
Physicochemical and Spectroscopic Properties
The properties of IMes and its common precursor, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl), are summarized below. The free carbene is typically generated in situ from its more stable imidazolium salt precursor.[3]
| Property | 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide (IMes) | 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl) |
| Synonyms | 1,3-Dimesitylimidazol-2-ylidene | 1,3-Dimesitylimidazolium chloride |
| CAS Number | 141556-42-5 | 141556-45-8 |
| Molecular Formula | C₂₁H₂₄N₂ | C₂₁H₂₅ClN₂ |
| Molecular Weight | 304.43 g/mol | 340.89 g/mol [5] |
| Appearance | White solid[1] | White to off-white powder |
| Melting Point | 150-155 °C[1] | >300 °C[5] |
| Solubility | Soluble in organic solvents like THF, toluene | Slightly soluble in water, soluble in polar organic solvents |
| Stability | Air and moisture sensitive | Air-stable solid[6] |
Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 6.97 (s, NCH), 6.78 (s, ArH), 2.25 (s, 4-CH₃), 1.99 (s, 2,6-CH₃)[2] |
| ¹³C NMR | 182.6 (s, NCN), 139.6 (s, Mes C-1), 134.6 (s, Mes C-4), 129.8 (s, Mes C-2,6), 128.9 (s, Mes C-3,5), 122.4 (s, NCC), 21.0 (s, 4-CH₃), 17.4 (s, 2,6-CH₃)[2] |
Synthesis and Handling
The synthesis of IMes proceeds through the formation of its imidazolium salt precursor, IMes-HCl, which is a stable, air-tolerant solid. The free carbene is then typically generated in situ by deprotonation with a suitable base.
Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes-HCl)
A reliable and high-yielding two-step procedure is commonly employed.
Caption: Synthesis of IMes-HCl.
Experimental Protocol: Synthesis of IMes-HCl [6]
Step 1: Synthesis of N,N'-Dimesitylethanediimine
-
To a solution of 2,4,6-trimethylaniline (2 equivalents) in methanol, add a 40% aqueous solution of glyoxal (1 equivalent) and a catalytic amount of formic acid.
-
Stir the mixture at room temperature. A yellow precipitate of the diimine will form.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride
-
Suspend the N,N'-dimesitylethanediimine (1 equivalent) in ethyl acetate.
-
In a separate flask, dissolve paraformaldehyde (1 equivalent) in a solution of HCl in dioxane.
-
Add the paraformaldehyde/HCl solution to the diimine suspension and stir.
-
The white precipitate of IMes-HCl is collected by filtration, washed with diethyl ether, and dried under vacuum.
Generation of Free IMes Carbene
The free IMes carbene is typically generated in situ immediately prior to its use in a catalytic reaction. This is achieved by deprotonating the IMes-HCl precursor with a strong, non-nucleophilic base.
Experimental Protocol: In-situ Generation of IMes [3]
-
In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the IMes-HCl salt.
-
Add a suitable anhydrous solvent (e.g., THF, toluene, or dioxane).
-
Add a strong base such as potassium tert-butoxide, sodium hydride, or an organolithium reagent (e.g., n-butyllithium).
-
Stir the mixture at room temperature for a designated period (typically 30-60 minutes) to allow for complete deprotonation and formation of the free carbene.
-
The resulting solution containing the free IMes carbene is then ready for the addition of the metal precursor and substrates for the catalytic reaction.
Causality in Experimental Choices: The choice of a strong, non-nucleophilic base is critical to prevent the base from competing with the carbene for coordination to the metal center or reacting with the substrates. The use of an inert atmosphere is essential as the free carbene is sensitive to air and moisture.[1]
Reactivity and Applications in Catalysis
The utility of IMes stems from its unique combination of steric and electronic properties. The bulky mesityl groups create a sterically hindered environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation pathways such as dimerization. Electronically, IMes is a strong σ-donor, which enhances the electron density at the metal center, facilitating key steps in catalytic cycles like oxidative addition.
Coordination Chemistry
IMes forms stable complexes with a wide range of transition metals, including but not limited to palladium, ruthenium, rhodium, iridium, gold, and copper. The strong M-C bond in these complexes contributes to their high stability and catalytic longevity.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals. Palladium complexes of IMes are highly effective catalysts for this transformation, even with challenging substrates like sterically hindered aryl chlorides.[3]
Catalytic Cycle of Suzuki-Miyaura Coupling with a Pd-IMes Catalyst
Caption: Suzuki-Miyaura Catalytic Cycle.
The catalytic cycle for the Suzuki-Miyaura reaction using a Pd-IMes catalyst generally proceeds through three key steps:[7][8][9]
-
Oxidative Addition: The active Pd(0)-IMes catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate. The strong σ-donating character of the IMes ligand facilitates this often rate-limiting step.
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'B(OH)₂) transfers its organic group to the palladium center, displacing the halide and forming a diaryl-Pd(II) complex. The base activates the organoboron species, making it more nucleophilic.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the desired biaryl product (Ar-Ar'), and the Pd(0)-IMes catalyst is regenerated, ready to enter another catalytic cycle. The steric bulk of the IMes ligand promotes this final step.
Self-Validation in Protocol: The success of the Suzuki-Miyaura coupling can be readily monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to track the consumption of starting materials and the formation of the product. The final product can be purified by column chromatography and its identity confirmed by NMR spectroscopy and mass spectrometry.
Conclusion
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide (IMes) has firmly established itself as a privileged N-heterocyclic carbene ligand in modern synthetic chemistry. Its unique steric and electronic properties have led to the development of highly active and stable catalysts for a wide range of organic transformations, most notably palladium-catalyzed cross-coupling reactions. The straightforward synthesis of its air-stable imidazolium salt precursor and the ease of its in-situ generation make it a highly practical and versatile tool for both academic research and industrial applications, including the synthesis of complex molecules in the drug discovery pipeline.
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